molecular formula C17H13Cl2N5 B2804325 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine CAS No. 338962-05-3

5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine

Cat. No.: B2804325
CAS No.: 338962-05-3
M. Wt: 358.23
InChI Key: GSFQWSILNCLPSB-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with diazenyl and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine typically involves the diazotization of 3,5-dichloroaniline followed by coupling with 4-methylphenylpyrimidine. The reaction conditions often require acidic media and controlled temperatures to ensure the stability of the diazonium intermediate and the successful coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is common to ensure the reproducibility and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diazenyl and pyrimidine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amines.

Scientific Research Applications

5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into specific binding sites, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine
  • 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-(3-pyridinyl)pyrimidine

Uniqueness

Compared to similar compounds, 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine is unique due to its specific substitution pattern, which influences its reactivity and binding properties. This uniqueness makes it a valuable compound for targeted research applications and potential therapeutic uses.

Properties

IUPAC Name

5-[(3,5-dichlorophenyl)diazenyl]-4-(4-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N5/c1-10-2-4-11(5-3-10)16-15(9-21-17(20)22-16)24-23-14-7-12(18)6-13(19)8-14/h2-9H,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFQWSILNCLPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC(=CC(=C3)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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